molecular formula C15H12O5 B3029955 7,3',5'-Trihydroxyflavanone CAS No. 847375-46-6

7,3',5'-Trihydroxyflavanone

Cat. No.: B3029955
CAS No.: 847375-46-6
M. Wt: 272.25 g/mol
InChI Key: OVSYWZXDPOVKQU-AWEZNQCLSA-N
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Description

7,3’,5’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities, including antioxidant and apoptotic properties. This compound is a type of flavanone, a class of flavonoids that are widely distributed in the plant kingdom and are known for their diverse pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,5’-Trihydroxyflavanone typically involves the use of starting materials such as 1,3,5-trihydroxybenzene. The synthetic route includes steps like Friedel–Crafts acylation, selective demethylation, and acetylation . These reactions are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for 7,3’,5’-Trihydroxyflavanone are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7,3’,5’-Trihydroxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different biological activities .

Mechanism of Action

The primary mechanism by which 7,3’,5’-Trihydroxyflavanone exerts its effects is through the induction of apoptosis in cancer cells. This is achieved by increasing the expression of Bax, a pro-apoptotic protein . Additionally, its antioxidant activity helps in scavenging free radicals, thereby reducing oxidative stress .

Properties

IUPAC Name

(2S)-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-1-2-12-13(19)7-14(20-15(12)6-9)8-3-10(17)5-11(18)4-8/h1-6,14,16-18H,7H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYWZXDPOVKQU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149779
Record name (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847375-46-6
Record name (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847375-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7,3',5'-Trihydroxyflavanone
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7,3',5'-Trihydroxyflavanone
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7,3',5'-Trihydroxyflavanone
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7,3',5'-Trihydroxyflavanone
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7,3',5'-Trihydroxyflavanone
Reactant of Route 6
7,3',5'-Trihydroxyflavanone

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